![molecular formula C30H27N3O5S2 B2961072 2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one CAS No. 727688-95-1](/img/structure/B2961072.png)
2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoquinoline and thieno[2,3-d]pyrimidin-4-one groups are both aromatic and would contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
A notable study by Zaki, Radwan, and El-Dean (2017) presents a convenient synthetic method for producing tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. This methodology highlights the versatility of similar compounds in generating a broad range of heterocyclic rings, indicating a foundational role in the development of pharmacologically active molecules (R. Zaki, S. M. Radwan, A. El-Dean, 2017).
Antimicrobial and Antitubercular Activities
Chandrashekaraiah et al. (2014) synthesized pyrimidine-azitidinone analogues, which were tested for their antimicrobial and antitubercular activities. These compounds demonstrated potential as precursors for designing antibacterial and antituberculosis drugs, underscoring the significance of structural analogues of the mentioned compound in combating microbial infections (M. Chandrashekaraiah et al., 2014).
Potential in Antihypertensive Therapies
Lal et al. (1984) investigated derivatives similar to the mentioned compound for their antihypertensive properties in normotensive cats and spontaneously hypertensive rats. Their research identified several compounds within this chemical family as highly active antihypertensive agents, pointing to the therapeutic applications of such derivatives in managing high blood pressure (B. Lal et al., 1984).
Antioxidant Properties
Narsimha, Battula, and Nagavelli (2018) developed a novel series of 1,2,3-triazole-coupled pyrimido[4,5-c]isoquinolines, demonstrating potent antioxidant activity. This suggests that structural modifications of the compound could lead to effective antioxidant agents, offering protection against oxidative stress-related diseases (S. Narsimha, K. Battula, V. Nagavelli, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O5S2/c1-18-9-10-23(38-18)22-16-39-28-27(22)29(35)33(21-7-5-4-6-8-21)30(31-28)40-17-26(34)32-12-11-19-13-24(36-2)25(37-3)14-20(19)15-32/h4-10,13-14,16H,11-12,15,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDMWUJIPLWSLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N4CCC5=CC(=C(C=C5C4)OC)OC)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one |
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